molecular formula C20H22N4O3S2 B2757976 N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide CAS No. 321998-50-9

N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide

Cat. No.: B2757976
CAS No.: 321998-50-9
M. Wt: 430.54
InChI Key: DNQGBIFKJNVIML-UHFFFAOYSA-N
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Description

N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide is a complex organic compound with a molecular formula of C20H22N4O3S2 and a molecular weight of 430.54 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a diketone.

    Thienyl Group Introduction: The thienyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Piperidine Ring Formation: The piperidine ring is synthesized separately and then attached to the pyrazole-thienyl intermediate through nucleophilic substitution.

    Sulfonylation: The intermediate compound undergoes sulfonylation using a sulfonyl chloride reagent.

    Acetylation: Finally, the compound is acetylated to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide: Unique due to its specific combination of functional groups.

    N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]butyramide:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thienyl group, pyrazole ring, and piperidine moiety makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[4-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-14(25)21-16-4-6-17(7-5-16)29(26,27)24-10-8-15(9-11-24)18-13-19(23-22-18)20-3-2-12-28-20/h2-7,12-13,15H,8-11H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQGBIFKJNVIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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